molecular formula C8H15N B13539614 (S)-Bicyclo[2.2.2]octan-2-amine

(S)-Bicyclo[2.2.2]octan-2-amine

Cat. No.: B13539614
M. Wt: 125.21 g/mol
InChI Key: MCLJDHWIDXKUBS-RRQHEKLDSA-N
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Description

(2S)-Bicyclo[222]octan-2-amine is a bicyclic amine with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Bicyclo[2.2.2]octan-2-amine typically involves the use of starting materials such as bicyclo[2.2.2]octane derivatives. One common method is the reduction of quinuclidone, which can be achieved using reducing agents like lithium aluminum hydride. Another approach involves the catalytic hydrogenation of bicyclo[2.2.2]oct-2-en-1-one in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of (2S)-Bicyclo[2.2.2]octan-2-amine may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-Bicyclo[2.2.2]octan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bicyclo[2.2.2]octane derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

(2S)-Bicyclo[2.2.2]octan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-Bicyclo[2.2.2]octan-2-amine exerts its effects involves its interaction with various molecular targets. As a nucleophile, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers. Its rigid bicyclic structure also allows it to act as a ligand, binding to metal ions and other molecular targets in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-Bicyclo[2.2.2]octan-2-amine is unique due to its specific stereochemistry and rigid bicyclic structure, which impart distinct reactivity and stability. Its ability to act as both a nucleophile and a ligand makes it versatile in various chemical and biological applications .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(2S)-bicyclo[2.2.2]octan-2-amine

InChI

InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2/t6?,7?,8-/m0/s1

InChI Key

MCLJDHWIDXKUBS-RRQHEKLDSA-N

Isomeric SMILES

C1CC2CCC1C[C@@H]2N

Canonical SMILES

C1CC2CCC1CC2N

Origin of Product

United States

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